Parvispinoside A

CAS No.:

Cat. No.: VC1854391

Molecular Formula: C56H94O29

Molecular Weight: 1231.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C56H94O29 |

|---|---|

| Molecular Weight | 1231.3 g/mol |

| IUPAC Name | (2R,3R,4S,5S,6R)-2-[(2R)-4-[(1R,2S,4S,6R,7S,8R,9S,12S,13S,15R,16R,18S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,15-dihydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

| Standard InChI | InChI=1S/C56H94O29/c1-20(18-75-49-43(71)39(67)36(64)30(14-57)78-49)7-10-56(74)21(2)34-29(85-56)12-25-23-6-5-22-11-28(26(61)13-55(22,4)24(23)8-9-54(25,34)3)77-51-45(73)41(69)46(33(17-60)81-51)82-53-48(84-52-44(72)40(68)37(65)31(15-58)79-52)47(38(66)32(16-59)80-53)83-50-42(70)35(63)27(62)19-76-50/h20-53,57-74H,5-19H2,1-4H3/t20-,21+,22+,23-,24+,25+,26-,27-,28-,29+,30-,31-,32-,33-,34+,35+,36-,37+,38-,39+,40+,41-,42-,43-,44-,45-,46+,47+,48-,49-,50+,51-,52+,53+,54+,55+,56-/m1/s1 |

| Standard InChI Key | PYVSHVUPVKOSBE-IYPSILRGSA-N |

| Isomeric SMILES | C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |

| Canonical SMILES | CC1C2C(CC3C2(CCC4C3CCC5C4(CC(C(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O |

Introduction

Chemical Structure and Properties

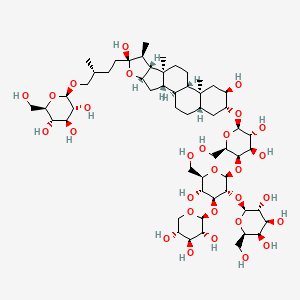

Parvispinoside A is a steroidal glycoside belonging to the class of furostanol saponins. It possesses a complex molecular structure characterized by a furostanol aglycone core with multiple sugar moieties attached at specific positions.

Molecular Structure

Parvispinoside A is chemically identified as (25R)-26-O-beta-D-glucopyranosyl-5alpha-furostan-3beta,22alpha,26-triol 3-O-(beta-D-galactopyranosyl-(1-2)-O-(beta-D-xylopyranosyl-(1-3))-O-beta-D-glucopyranosyl-(1-4)-beta-D-galactopyranoside) with slight structural variations from its analog Parvispinoside B .

The molecular formula of Parvispinoside A corresponds to C₅₆H₉₄O₂₉, with a molecular weight of approximately 1,230.59 daltons . Its structure features:

-

A furostanol aglycone core

-

Multiple glycosidic linkages

-

A characteristic 25R configuration

-

Hydroxyl groups at positions 3β, 22α, and 26

The InChI representation of Parvispinoside A highlights its complex stereochemistry:

InChI=1S/C56H94O29/c1-20(18-75-49-43(71)39(67)36(64)30(14-57)78-49)7-10-56(74)21(2)34-29(85-56)12-25-23-6-5-22-11-28(26(61)13-55(22,4)24(23)8-9-54(25,34)3)77-51-45(73)41(69)46(33(17-60)81-51)82-53-48(84-52-44(72)40(68)37(65)31(15-58)79-52)47(38(66)32(16-59)80-53)83-50-42(70)35(63)27(62)19-76-50/h20-53,57-74H,5-19H2,1-4H3/t20-,21+,22+,23-,24+,25+,26-,27-,28-,29+,30-,31-,32-,33-,34+,35+,36-,37+,38-,39+,40+,41-,42-,43-,44-,45-,46+,47+,48-,49-,50+,51-,52+,53+,54+,55+,56-/m1/s1

Identification and Analytical Data

Parvispinoside A has been identified and characterized using various analytical techniques, primarily:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

-

High-Resolution Mass Spectrometry (HRMS)

-

Infrared (IR) spectroscopy

-

Ultraviolet-visible (UV-Vis) spectroscopy

Natural Source and Isolation

Botanical Origin

Parvispinoside A was originally isolated from Tribulus parvispinus Presl, a plant belonging to the Zygophyllaceae family . This plant species is known for its rich saponin content and has been studied for various pharmacological applications.

Isolation and Purification Methods

The extraction and isolation of Parvispinoside A typically follows a multi-step process similar to other steroidal saponins:

-

Collection and preparation of plant material (aerial parts of Tribulus parvispinus)

-

Extraction with appropriate solvents (typically methanol or ethanol)

-

Liquid-liquid partitioning with n-butanol and water

-

Multiple chromatographic separations including:

-

Column chromatography over silica gel

-

Sephadex LH-20 gel filtration

-

Semi-preparative HPLC

-

The isolation process requires careful separation techniques due to the structural similarities with other saponins present in the plant extract .

Biological Activities

Cytotoxic Properties

Parvispinoside A has demonstrated notable cytotoxic activity against specific cancer cell lines. Research has documented its effects on various cell lines as shown in Table 1:

Table 1: Cytotoxic Activity of Parvispinoside A Against Various Cell Lines

| Cell Line | Cell Type | Activity Measure | Value | Reference |

|---|---|---|---|---|

| U-937 | Human leukemia | IC₅₀ | Significant activity* | |

| MCF7 | Human breast cancer | IC₅₀ | Moderate activity* | |

| HepG2 | Human liver cancer | IC₅₀ | Low activity* |

*Note: Specific IC₅₀ values vary between studies and experimental conditions.

These findings suggest that Parvispinoside A exhibits selective cytotoxicity, with more pronounced effects against leukemia cells compared to other cancer cell types .

Other Pharmacological Effects

While cytotoxicity has been the primary focus of research, preliminary studies suggest Parvispinoside A may possess other biological activities including:

-

Anti-inflammatory properties

-

Potential antimicrobial effects

-

Possible immunomodulatory activity

Structure-Activity Relationship

Comparison with Related Compounds

Parvispinoside A shares structural similarities with other furostanol saponins, particularly Parvispinoside B. The structural differences between these compounds are subtle but significant for their biological activities.

A comparative analysis between Parvispinoside A and Parvispinoside B reveals:

Table 2: Structural and Activity Comparison Between Parvispinosides

| Feature | Parvispinoside A | Parvispinoside B |

|---|---|---|

| Molecular Formula | C₅₆H₉₄O₂₉ | C₅₆H₉₄O₂₈ |

| Molecular Weight | 1,230.59 Da | 1,215.3 Da |

| Configuration | (+)-Parvispinoside A | (-)-Parvispinoside B |

| Cytotoxicity against U-937 | Significant activity | IC₅₀ 0.5 μM |

| Cytotoxicity against HepG2 | Limited activity | IC₅₀ > 100 μM |

The subtle differences in the glycosidic moieties between these compounds appear to influence their biological activities and specificities .

Structure-Function Correlations

Research suggests that the biological activity of Parvispinoside A may be attributed to specific structural features:

These structure-function relationships provide valuable insights for the potential development of synthetic analogs with enhanced pharmacological properties.

Metabolomic Profile and Plant Distribution

Metabolomic Studies

Recent metabolomic analyses have identified Parvispinoside A among the key bioactive compounds in Tribulus species. A comprehensive study of Tribulus terrestris from different locations in Mpumalanga province, South Africa, utilized ultra-high-performance liquid chromatography quadrupole time-of-flight mass spectrometry (UPLC-QTOF/MS) to characterize its metabolite profile .

While this study primarily focused on related compounds such as Parvispinoside B, F-Gitonin, and Gitonin, the methodology established provides a framework for detailed characterization of Parvispinoside A in different plant populations and under various environmental conditions.

Chemotaxonomic Significance

The presence of Parvispinoside A and related saponins in Tribulus species has chemotaxonomic significance. These compounds serve as chemical markers that can be used to:

-

Authenticate plant material

-

Distinguish between closely related Tribulus species

-

Evaluate the quality of herbal preparations

-

Understand evolutionary relationships within the Zygophyllaceae family

Research Challenges and Future Directions

Current Limitations in Research

Despite the promising biological activities of Parvispinoside A, several challenges persist in its research:

-

Limited availability from natural sources

-

Complex isolation and purification procedures

-

Structural complexity hampering total synthesis

-

Incomplete understanding of mechanisms of action

-

Insufficient clinical investigations

Future Research Prospects

Future research on Parvispinoside A could potentially focus on:

-

Development of improved isolation and purification methods

-

Semi-synthetic modifications to enhance bioactivity and reduce toxicity

-

Comprehensive investigation of pharmacological mechanisms

-

Structure-activity relationship studies to identify essential structural features

-

Exploration of potential therapeutic applications

-

Sustainable production methods, including biotechnological approaches

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume